molecular formula C12H14BrNO2 B2702516 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide CAS No. 1251544-10-1

2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Cat. No.: B2702516
CAS No.: 1251544-10-1
M. Wt: 284.153
InChI Key: LMZRMKAUONSWLV-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a cyclopropyl ring with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves the bromination of a precursor compound followed by amide formation. One common route involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzamide group can facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(cyclopropylmethyl)benzamide
  • 2-bromo-N-(hydroxymethyl)benzamide
  • N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Uniqueness

2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is unique due to the presence of both a bromine atom and a hydroxymethyl-substituted cyclopropyl ring. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromo-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZRMKAUONSWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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